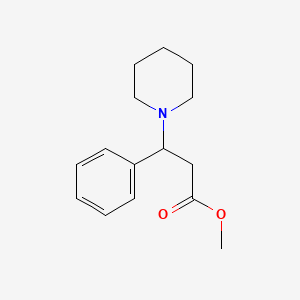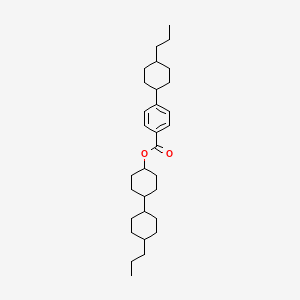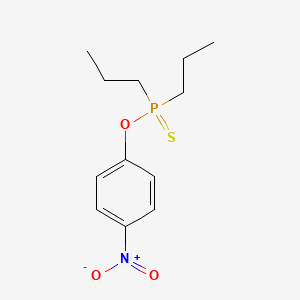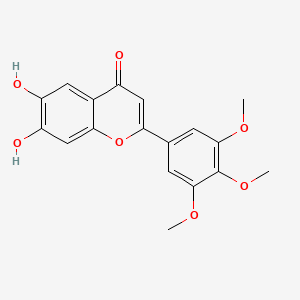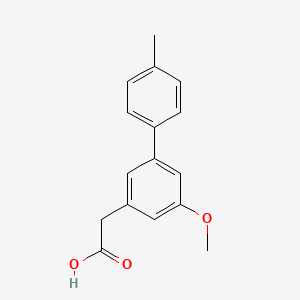
3-Biphenylacetic acid, 5-methoxy-4'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4’-methyl-3-biphenylacetic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of biphenyl acetic acid, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 4’-position of the biphenyl ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-methyl-3-biphenylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The general procedure involves the reaction of 5-methoxy-4’-methylbiphenyl with acetic acid in the presence of a palladium catalyst and a base under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 5-Methoxy-4’-methyl-3-biphenylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4’-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
5-Methoxy-4’-methyl-3-biphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4’-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-4’-methylbiphenyl: Lacks the acetic acid moiety but shares the biphenyl core structure.
4’-Methylbiphenyl-3-acetic acid: Similar structure but without the methoxy group.
5-Methoxybiphenyl-3-acetic acid: Similar structure but without the methyl group.
Uniqueness
5-Methoxy-4’-methyl-3-biphenylacetic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl ring system, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds .
Propiedades
Número CAS |
51028-92-3 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-[3-methoxy-5-(4-methylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)14-7-12(9-16(17)18)8-15(10-14)19-2/h3-8,10H,9H2,1-2H3,(H,17,18) |
Clave InChI |
XFYRRXPNORLDHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



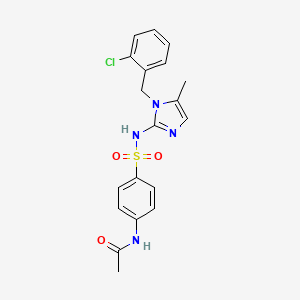

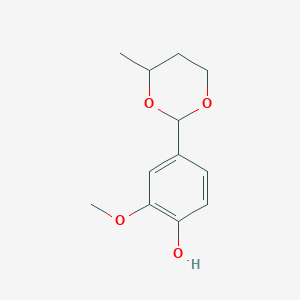
![Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
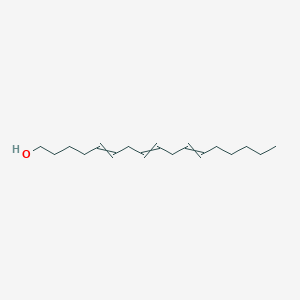


![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
